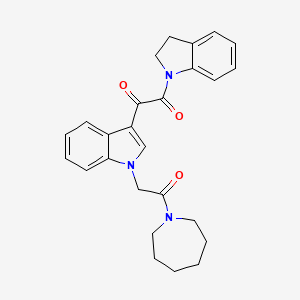

![molecular formula C21H22FNO2S2 B2939801 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide CAS No. 339104-50-6](/img/structure/B2939801.png)

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide, also known as ML277, is a small molecule inhibitor that targets the ion channel Kv7.2/7.3. This compound has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain.

Scientific Research Applications

Anticancer Activity

A study on sulfonamidoethylenediamine substituents in Ru(II) arene anticancer catalysts, which included compounds with a 4-fluorobenzyl component, demonstrated that these complexes catalyze the reduction of NAD+ to 1,4-NADH, showing significant antiproliferative activity against A2780 human ovarian cancer cells. This suggests potential applications in cancer therapy (Feng Chen et al., 2018).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including naphthalenesulfonamides, have been found to inhibit cyclic nucleotide-dependent protein kinases significantly, impacting cellular processes critical for various diseases, indicating a potential for therapeutic applications (H. Hidaka et al., 1984).

Enzyme Inhibition

Research on carbonic anhydrase inhibitors identified halogenated sulfonamides as potent inhibitors of tumor-associated isozyme IX, suggesting applications in the development of new antitumor agents (M. Ilies et al., 2003).

Antibacterial Agents

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and shown to be potent antibacterial agents, highlighting the potential for developing new antibiotics (M. Abbasi et al., 2015).

Drug-Induced Allergies Investigation

Studies on the antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds provide insights into drug-induced allergies, offering a basis for safer drug development and use (R. Eyanagi et al., 2005).

properties

IUPAC Name |

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2S2/c1-21(2,26-14-16-7-10-19(22)11-8-16)15-23-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h3-13,23H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPNPLYPNFIVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)